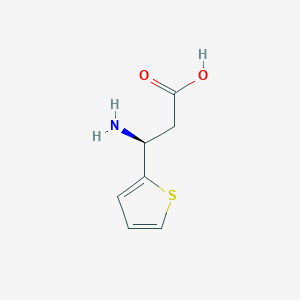

(S)-3-氨基-3-(噻吩-2-基)丙酸

描述

The compound of interest, (S)-3-Amino-3-(thiophen-2-yl)propanoic acid, is not directly studied in the provided papers. However, the papers do discuss a closely related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, which is an amino acid with significant roles in methylation, detoxication, and antioxidation, and is useful in the pharmaceutical and food industries. The compound is also known for its physiological and biochemical functionalities, particularly in the context of tryptophan, a complex amino acid with a wide range of general-purpose functions .

Synthesis Analysis

The synthesis of the related compound involves dissolving (S)-2-amino-3-(1H-indol-3-yl)propanoic acid in acetic acid, followed by stirring under reflux for 10 minutes. After cooling and filtration, the filtrate is left at room temperature for 10 days, allowing natural evaporation to produce colorless single crystals suitable for X-ray analysis .

Molecular Structure Analysis

The molecular structure of the related compound is monoclinic, with the asymmetric unit containing one molecule of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, one acetic acid, and one water molecule. The indole ring within the structure is essentially planar, and the overall geometry is similar to other related compounds .

Chemical Reactions Analysis

The crystal structure of the related compound is stabilized by hydrogen bonds. Protonated nitrogen atoms interact with the anions of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, acetic acid, and water molecules through N-H···O hydrogen bonds. Additionally, water molecules participate in the stabilization through C-H···O, O-H···O, and N-H···O hydrogen bonds .

Physical and Chemical Properties Analysis

The crystallographic data for the related compound reveals a monoclinic crystal system with specific lattice parameters. The crystallographic analysis was performed using Mo Kα radiation, and the crystal structure was determined using various software programs for data collection and handling .

科学研究应用

合成和结合研究

(S)-3-氨基-3-(噻吩-2-基)丙酸已被用于合成新型Pt(II)-配合物,这些配合物显示出与RNA生物医学靶点结合的潜力。这些配合物对癌细胞表现出细胞毒活性,突显了它们在抗癌研究中的相关性 (Riccardi et al., 2019)。

改进的制备方法

研究还集中在对外消旋2-氨基-3-(杂环芳基)丙酸的改进制备方法上,主要以噻吩核为特征。这些方法对于促进合成化合物以进行进一步的研究应用至关重要 (Kitagawa et al., 2004)。

不对称生物催化

在药物研究领域,利用类似(S)-3-氨基-3-(噻吩-2-基)丙酸的化合物进行不对称生物催化已经被探索。这个过程对于制备对映纯化合物至关重要,这在制药中是必不可少的 (Li et al., 2013)。

衍生物的合成

人们已经广泛关注合成3-(噻吩-2-基)氨基丙酸衍生物并探索它们的生物活性。这些研究有助于开发具有潜在抗微生物和抗炎性特性的新治疗剂 (Mickevičius et al., 2013)。

盐类和衍生物的合成

进一步的研究涉及合成2-((4-(R-氨基)-5-(噻吩-2-基甲基)-4H-1,2,4-三唑-3-基硫基)乙酸)盐类和衍生物,为原始药物的制造奠定了基础,并促进了制药领域的进步 (Safonov et al., 2017)。

安全和危害

“(S)-3-Amino-3-(thiophen-2-yl)propanoic acid” is classified as a hazardous substance. It is highly flammable and harmful if swallowed . It can cause serious eye irritation and is harmful to aquatic life with long-lasting effects . Safety precautions include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

未来方向

Thiophene-based analogs, such as “(S)-3-Amino-3-(thiophen-2-yl)propanoic acid”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these properties further and developing new synthesis methods for these compounds .

属性

IUPAC Name |

(3S)-3-amino-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAYLYLPTPXESE-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275837 | |

| Record name | (S)-3-Amino-3-(thiophen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid | |

CAS RN |

131829-50-0 | |

| Record name | (S)-3-Amino-3-(thiophen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-7-methylbenzo[d]thiazol-2-amine](/img/structure/B145216.png)

![2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B145236.png)